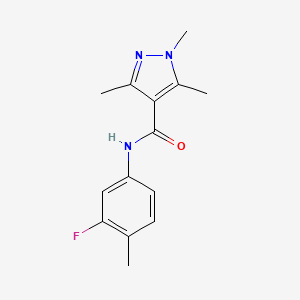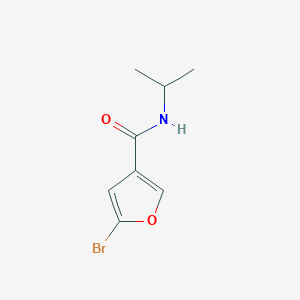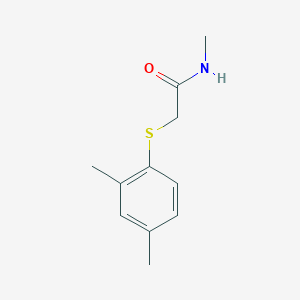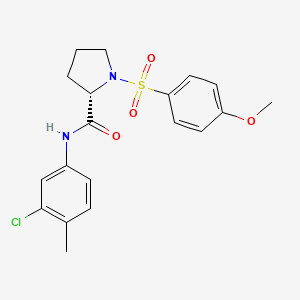
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. CP-47,497 was first synthesized in the mid-1990s by Pfizer as part of a research program aimed at developing new analgesics and anti-inflammatory drugs. Since then, CP-47,497 has been widely studied for its potential medical applications and its use as a research tool in the field of neuroscience.
作用機序
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed throughout the body. When 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain perception, mood, and appetite. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. In preclinical studies, 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to be a potent analgesic, with efficacy comparable to that of morphine. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease.
実験室実験の利点と制限
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for the endocannabinoid system. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide and its potential medical applications. One area of research is the development of novel cannabinoid-based therapies for the treatment of pain and inflammation. Another area of research is the study of the endocannabinoid system and its role in various physiological processes. Finally, there is a need for further research into the potential adverse effects of 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide and other synthetic cannabinoids, particularly in the context of their potential for abuse.
合成法
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-methyl-3-indolylacetic acid with cyclopropylmethylamine to form the intermediate 2-methyl-3-cyclopropylmethylindole-5-carboxylic acid. This intermediate is then acetylated using acetic anhydride to form the final product, 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide.
科学的研究の応用
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been widely used as a research tool in the field of neuroscience, particularly in the study of the endocannabinoid system. The endocannabinoid system is a complex network of receptors, enzymes, and endogenous ligands that play a critical role in regulating various physiological processes, including pain perception, appetite, and mood. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to be a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
特性
IUPAC Name |
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(18)17-7-6-12-8-13(4-5-14(12)17)15(19)16-9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBESQKFYIUXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)

![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)